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5-Azidomethyl-uridine -

5-Azidomethyl-uridine

Catalog Number: EVT-10986895
CAS Number:
Molecular Formula: C10H13N5O6
Molecular Weight: 299.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Azidomethyl-uridine is a synthetic nucleoside analog characterized by the presence of an azide group at the 5-position of the uridine structure. This compound is increasingly recognized for its utility in molecular biology, particularly in the study of DNA synthesis and cellular processes. The chemical formula for 5-Azidomethyl-uridine is C10H13N5O5C_{10}H_{13}N_{5}O_{5}, with a molecular weight of 283.24 g/mol .

Source and Classification

5-Azidomethyl-uridine is classified as a nucleoside analog, specifically a modified form of uridine. It can be synthesized from naturally occurring nucleosides and has applications in various biochemical assays and research contexts. The compound is often utilized in click chemistry reactions, which facilitate the labeling and tracking of nucleic acids within biological systems .

Synthesis Analysis

Methods and Technical Details

The synthesis of 5-Azidomethyl-uridine typically involves several key steps:

  1. Starting Material: The synthesis begins with 5'-deoxyuridine monophosphate (5'-dUMP), a readily available nucleotide.
  2. Nitro Group Introduction: The initial step involves the conversion of 5'-dUMP to 5-nitro-2'-deoxyuridine-5'-monophosphate (5-NO2-dUMP) using nitrosonium tetrafluoroborate in an anhydrous dimethylformamide solution.
  3. Reduction: The nitro group is then reduced to an amino group, yielding 5-amino-2'-deoxyuridine-5'-monophosphate (5-NH2-dUMP).
  4. Azidation: Sodium azide is introduced to convert the amino group into an azido group, producing 5-azido-2'-deoxyuridine-5'-monophosphate (5-N3-dUMP).
  5. Final Product Formation: The final product, 5-Azidomethyl-uridine, can be formed by further reactions involving pyrophosphate coupling .

This multi-step synthesis allows for high yields of the desired azido compound, which can then be purified through column chromatography.

Molecular Structure Analysis

Structure and Data

The molecular structure of 5-Azidomethyl-uridine features a ribose sugar linked to a uracil base, with an azide functional group at the 5-position. The structural representation can be summarized as follows:

  • Molecular Formula: C10H13N5O5C_{10}H_{13}N_{5}O_{5}
  • Molecular Weight: 283.24 g/mol
  • Exact Mass: 283.09 g/mol
  • Solubility: Soluble in dimethyl sulfoxide and methanol .

Spectroscopic properties include a maximum absorbance wavelength (λmax\lambda_{\text{max}}) at 263 nm, which is significant for detection purposes in various assays.

Chemical Reactions Analysis

Reactions and Technical Details

As a click chemistry reagent, 5-Azidomethyl-uridine can participate in copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC). This reaction enables the selective labeling of nucleic acids, allowing researchers to trace DNA synthesis and cellular proliferation effectively .

The azide group serves as a versatile handle for further chemical modifications, enabling the incorporation of various labels or probes into nucleic acids for imaging or detection purposes.

Mechanism of Action

Process and Data

The mechanism of action for 5-Azidomethyl-uridine primarily involves its incorporation into newly synthesized DNA during the S-phase of the cell cycle. Once integrated into DNA, the azide group can undergo click chemistry reactions, facilitating subsequent labeling or detection strategies without disrupting normal cellular processes .

This property allows researchers to monitor de novo DNA synthesis in living cells effectively, providing insights into cellular dynamics and proliferation.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 5-Azidomethyl-uridine include:

  • Appearance: White to off-white solid.
  • Purity: ≥ 90% as determined by high-performance liquid chromatography.
  • Storage Conditions: Should be stored at -20 °C to maintain stability.

Chemical properties include:

  • Spectroscopic Properties:
    • Maximum absorbance (λmax\lambda_{\text{max}}): 263 nm
    • Molar absorptivity (εε): 9.7 L mmol1^{-1} cm1^{-1} .

These properties are critical for its application in biochemical assays and research.

Applications

Scientific Uses

5-Azidomethyl-uridine has several significant applications in scientific research:

  1. DNA Synthesis Monitoring: It serves as a substitute for traditional nucleosides like bromodeoxyuridine or ethynyluridine in assays that measure new DNA synthesis.
  2. Click Chemistry Applications: Its azide functionality enables researchers to label DNA selectively for imaging studies, providing insights into cellular behavior during replication.
  3. Metabolic Labeling: It can be used for metabolic labeling studies to track nucleic acid metabolism within cells .
Introduction: Contextualizing 5-Azidomethyl-uridine in Chemical Biology

Historical Development of Azide-Modified Nucleosides

The development of azide-modified nucleosides emerged from broader efforts to incorporate bioorthogonal handles into biomolecules. Early nucleoside functionalization focused on halogenated (e.g., 5-bromouridine) or thiolated (e.g., 4-thiouridine) analogs for crosslinking or affinity purification [1]. The discovery of the Staudinger ligation (azide-phosphine reaction) and copper-catalyzed azide-alkyne cycloaddition (CuAAC) catalyzed interest in azide-bearing nucleosides. Initial analogs like 5-azidouridine faced limitations due to instability or interference with base pairing.

5-Azidomethyl-uridine represented an advancement by positioning the azide on a methylene spacer, enhancing stability and reducing steric hindrance. Early synthesis relied on multi-step approaches: 5-hydroxymethyluridine was first converted to a halomethyl (e.g., chloromethyl) or sulfonate ester intermediate, followed by nucleophilic displacement with sodium azide [3] [6]. This method often required intermediate purification and gave moderate yields (50–84%). A significant improvement came with Zhou et al.'s one-step dehydroxyazidation using sodium azide and trifluoroacetic acid, although the harsh acidity limited substrate scope [3].

Recent innovations employ hypervalent iodine reagents for direct azidation. Wang et al. demonstrated azidobenziodazolone (ABZ) with triphenylphosphine effecting direct conversion of 5-hydroxymethyl pyrimidine nucleosides to 5-azidomethyl derivatives under milder conditions (~45% yield), compatible with sensitive substrates [3]. Concurrently, enzymatic strategies using glucosyltransferases were explored to attach azide-modified sugars to 5-hydroxymethylcytosine, inspiring potential analogous approaches for uridine derivatives [3] [7].

Table 1: Evolution of Synthetic Methods for 5-Azidomethyl-uridine

Synthetic MethodKey Reagents/ConditionsYield RangeAdvantages/Limitations
Halide/Sulfonate Displacement1. (CH₃)₃SiCl or TsCl; 2. NaN₃50–84%Established; requires intermediate isolation
Acid-Mediated DehydroxyazidationNaN₃, Trifluoroacetic Acid (TFA)ModerateOne-step; limited by strong acid sensitivity
Hypervalent Iodine-Mediated AzidationABZ, PPh₃~45%Milder conditions; broader functional group tolerance
Enzymatic Transfer*Glycosyltransferases, Azido-sugarsVariableBiocompatible; substrate-specific

*Primarily demonstrated for cytidine analogs; potential applicability to uridine. [3] [6] [8]

Fundamental Principles of Bioorthogonal Chemistry in Nucleoside Design

Bioorthogonal chemistry enables specific covalent reactions between exogenous functional groups within living systems, without interference from native biomolecules. 5-Azidomethyl-uridine leverages two primary reactions:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide reacts with a terminal alkyne, catalyzed by Cu(I), forming a stable 1,4-disubstituted 1,2,3-triazole. While highly efficient (k ~ 0.01–1.0 M⁻¹s⁻¹), copper toxicity can limit live-cell applications. Ligands like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or bathophenanthroline disulfonate (BTTPS) mitigate toxicity by stabilizing Cu(I) and reducing reactive oxygen species generation [1] [5] [8].
  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Strain-activated cyclooctynes (e.g., dibenzocyclooctyne, DBCO; aza-dibenzocyclooctyne, ADIBO) react with azides without metal catalysts, forming 1,4,5-trisubstituted triazoles via [3+2] cycloaddition. Although slower (k ~ 0.002–0.3 M⁻¹s⁻¹) than optimized CuAAC, SPAAC is biocompatible, ideal for sensitive systems like live cells or organelles [5] [9] [10].

The azidomethyl group in 5-Azidomethyl-uridine is critical for bioorthogonality. Its small size minimizes perturbation of RNA structure and function. The azide is inert to cellular nucleophiles and electrophiles under physiological conditions but reacts rapidly and specifically with complementary bioorthogonal partners. This allows metabolic incorporation into RNA via cellular polymerases using triphosphate analogs (5-azidomethyl-UTP) or enzymatic post-synthetic labeling [1] [5].

Table 2: Bioorthogonal Reactions for 5-Azidomethyl-uridine Tagging

Reaction TypeReaction PartnerRate Constant (k, M⁻¹s⁻¹)Key Features
CuAACTerminal Alkyne0.01 – 1.0*Fast; requires Cu(I)/ligand; potential cytotoxicity
SPAACDBCO0.1 – 0.3Copper-free; slower; ideal for live cells
SPAACADIBO0.05 – 0.15Copper-free; nitrogen scaffold simplifies derivatization
Staudinger LigationPhosphine Probe~0.002Copper-free; slow kinetics; phosphine oxidation sensitive

*Highly dependent on catalyst/ligand system. [1] [5] [8]

Scope and Research Significance of 5-Azidomethyl-uridine

5-Azidomethyl-uridine serves as a versatile chemical tool across diverse research domains:

  • RNA Labeling and Imaging: Incorporated into nascent RNA transcripts metabolically (as 5-azidomethyl-UTP) or via in vitro transcription, it enables fluorescent labeling via click chemistry. This allows visualization of RNA synthesis, trafficking, and localization in fixed and live cells with high specificity, overcoming limitations of genetically encoded tags like size or background [1] [5] [9]. Its application in nascent RNA imaging rivals 5-ethynyluridine (EU), offering compatibility with copper-free click chemistry for delicate samples.
  • Mitochondrial tRNA Studies: Site-specific incorporation into synthetic oligoribonucleotides mimicking human mitochondrial tRNA anticodon arms (e.g., tRNALeu(UUR)) facilitates studies on post-transcriptional modifications like 5-taurinomethyluridine (τm5U). These modifications are crucial for decoding fidelity, and their absence links to mitochondrial diseases (e.g., MELAS). Chemical synthesis with 5-azidomethyl-uridine analogs aids in probing structure-function relationships [7].
  • Conformational Analysis and Biomolecule Assembly: Click reactions with strained cyclooctynes (e.g., ADIBO) at the nucleoside level reveal complex conformational dynamics. NMR studies show that the resulting triazole linkage induces distinct rotameric forms around the triazole-ribose bond, influenced by solvent and steric interactions between the bulky cyclooctyne and nucleobase. This knowledge is vital for designing functional bioconjugates where linker rigidity/flexibility impacts activity, such as in RNA-aptamer chimeras or immobilized oligonucleotide probes [10].
  • Organelle-Specific Labeling: Combined with subcellular targeting strategies (e.g., HaloTag fusion proteins, genetic code expansion), 5-azidomethyl-uridine facilitates bioorthogonal reactions within specific organelles like the nucleus or mitochondria. This enables precise mapping of RNA dynamics and interactions within subcellular compartments, advancing understanding of localized gene expression and regulation [9].

The ongoing development of synthetic methodologies and novel bioorthogonal reactions ensures that 5-Azidomethyl-uridine will remain pivotal in elucidating RNA biology and developing RNA-based diagnostics and therapeutics.

Properties

Product Name

5-Azidomethyl-uridine

IUPAC Name

5-(azidomethyl)-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Molecular Formula

C10H13N5O6

Molecular Weight

299.24 g/mol

InChI

InChI=1S/C10H13N5O6/c11-14-12-1-4-2-15(10(20)13-8(4)19)9-7(18)6(17)5(3-16)21-9/h2,5-7,9,16-18H,1,3H2,(H,13,19,20)/t5-,6?,7+,9-/m1/s1

InChI Key

ZAFBFGDCEFQDFD-AOXOCZDOSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CN=[N+]=[N-]

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@H](C([C@H](O2)CO)O)O)CN=[N+]=[N-]

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